1-(2,6-Dimethoxybenzoyl)azepane
Description
1-(2,6-Dimethoxybenzoyl)azepane is a synthetic organic compound featuring a seven-membered azepane ring acylated with a 2,6-dimethoxybenzoyl group. The azepane core provides conformational flexibility, while the 2,6-dimethoxybenzoyl substituent introduces electron-donating methoxy groups at the ortho positions of the aromatic ring.
Properties
CAS No. |
311791-48-7 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33g/mol |
IUPAC Name |
azepan-1-yl-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H21NO3/c1-18-12-8-7-9-13(19-2)14(12)15(17)16-10-5-3-4-6-11-16/h7-9H,3-6,10-11H2,1-2H3 |
InChI Key |
HOILJRPQJRJOMK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCCCCC2 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 1-(2,6-Dimethoxybenzoyl)azepane and related compounds:
*Calculated based on molecular formula (C₁₃H₁₇NO₃). †Estimated from substituent contributions.
Key Differences and Implications
In contrast, 3,4-dimethoxy substituents (e.g., in 1-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane) provide para-directed electronic effects, which may enhance solubility or alter metabolic pathways .
Acyl vs. Alkyl Linkages :
- The benzoyl group in this compound introduces a ketone moiety, increasing polarity and hydrogen-bonding capacity compared to the benzyl group in 1-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane. This difference could affect pharmacokinetics, such as plasma protein binding or cytochrome P450 interactions .
Ring Size and Heteroatoms :
- The azepane ring (7-membered, one nitrogen) offers greater flexibility than the 1,4-diazepane (7-membered, two nitrogens) or benzodiazepine (fused benzene-diazepine) cores. These variations impact receptor selectivity; for example, diazepam’s rigid benzodiazepine structure is critical for GABA-A receptor binding .
Functional Group Diversity: AM-1220 and AM-1241 feature naphthalen-1-yl and iodo-nitrophenyl groups, respectively, which are associated with cannabinoid receptor affinity. The iodine in AM-1241 suggests utility as a radioligand, whereas the target compound’s dimethoxy groups may prioritize metabolic stability over receptor potency .
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